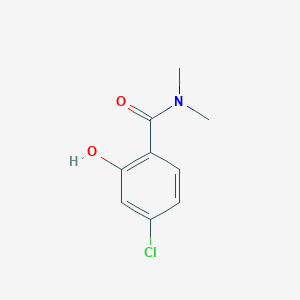
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O4S. It is primarily used in research settings and is known for its unique structural properties, which include a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, along with a sulfonamide functional group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
作用機序
The mechanism of action of 5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the target enzyme .
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-2-isopropoxypyridine-4-sulfonamide: Similar in structure but with different positional isomers.
5-Cyclopropoxy-4-isopropylpyridine-2-sulfonamide: Differing by the presence of an isopropyl group instead of an isopropoxy group.
Uniqueness
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.
特性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
5-cyclopropyloxy-4-propan-2-yloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-9-5-11(18(12,14)15)13-6-10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChIキー |
IUJPLGMHBFSUTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=NC=C1OC2CC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


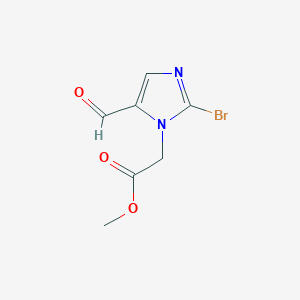
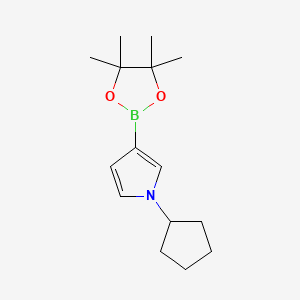
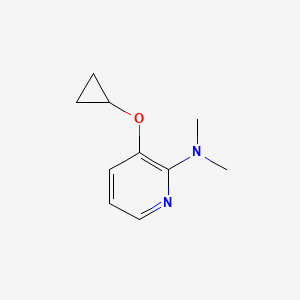
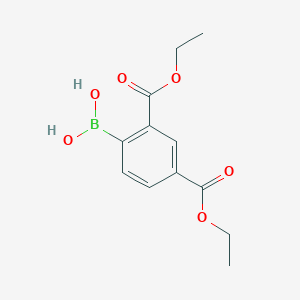

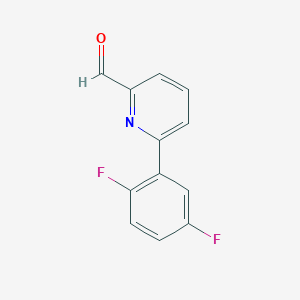
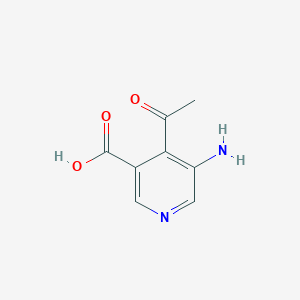
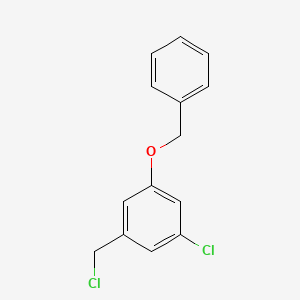

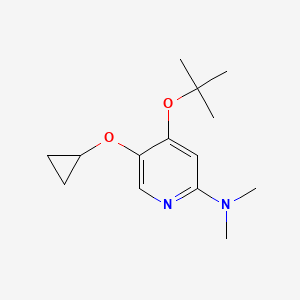

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)

